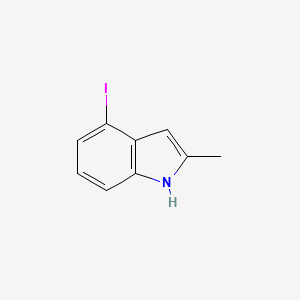

4-Iodo-2-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTHMTTXXWGZOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of the Indole Core in Heterocyclic Chemistry

The indole (B1671886) nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. beilstein-journals.orgbeilstein-journals.org First discovered in 1866, this aromatic heterocyclic compound is a prevalent scaffold found in a vast array of natural products, including the amino acid tryptophan, neurotransmitters like serotonin, and various alkaloids. beilstein-journals.orgmdpi.comrsc.org Its presence in numerous biologically active molecules has cemented its status as a "privileged structure" in medicinal chemistry and drug discovery. mdpi.comnih.gov The indole core serves as a fundamental building block for the synthesis of more complex molecules, contributing to a wide range of biological activities. rsc.orgresearchgate.net

Significance of Halogenated Indole Derivatives in Synthetic Strategies

Halogenated organic compounds, particularly halogenated heterocycles, are invaluable building blocks in organic synthesis. sci-hub.se The introduction of a halogen atom onto the indole (B1671886) ring dramatically enhances its synthetic utility. Halogenated indoles serve as versatile precursors for a multitude of chemical transformations, most notably in metal-catalyzed cross-coupling reactions. nih.govsci-hub.se These reactions, such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. acs.orgmdpi.com The position of the halogen atom on the indole ring dictates its reactivity and the types of transformations it can undergo. Iodinated indoles, in particular, are highly reactive and are frequently employed in these coupling reactions. acs.orgmdpi.com

Structural Specificity and Research Prominence of 4 Iodo 2 Methyl 1h Indole

The compound 4-Iodo-2-methyl-1H-indole is characterized by specific structural features that define its chemical behavior and research interest. The iodine atom at the C4 position of the indole (B1671886) ring is a key functional group that directs its reactivity, primarily serving as a handle for transition-metal-catalyzed cross-coupling reactions. The methyl group at the C2 position can influence the electronic properties and steric environment of the molecule, which can in turn affect reaction outcomes. nih.gov

The synthesis of 4-iodoindoles can be achieved through various methods, including the regioselective chloromercuration and subsequent iodination of N-protected indoles. researchgate.net Another approach involves the Batcho–Leimgruber indole synthesis, starting from a substituted nitroaniline. rsc.org The specific placement of the iodo and methyl groups makes this compound a valuable intermediate for the synthesis of targeted, highly substituted indole derivatives.

Below is a table summarizing some key properties of related iodo-indole compounds.

| Property | Value |

| Molecular Formula | C9H8IN |

| Molecular Weight | 257.07 g/mol |

| CAS Number | 13194-68-8 (for 4-Iodo-2-methylaniline (B78855), a related precursor) |

| Boiling Point | Not readily available |

| Melting Point | 86 °C (for 4-Iodo-2-methylaniline) |

Overview of Research Trajectories Pertaining to 4 Iodo 2 Methyl 1h Indole

De Novo Synthetic Routes to the 4-Iodoindole Scaffold

De novo syntheses involve the construction of the indole ring system with the desired substitution pattern already incorporated or introduced during the cyclization process. This allows for precise control over the regiochemistry of the substituents.

Regioselective Iodination of Indole Systems at the C-4 Position

Direct iodination of the indole nucleus at the C-4 position presents a challenge due to the inherent reactivity of the C-3 position towards electrophilic substitution. However, methods have been developed to achieve regioselective C-4 iodination. One approach involves the use of specific iodinating agents and reaction conditions that favor substitution at the C-4 position. For instance, the use of iodine monochloride (ICl) in the presence of Celite® has been reported for the direct iodination of various indole derivatives. researchgate.netresearchgate.net While this method is effective for some substrates, controlling the regioselectivity can be complex and may lead to mixtures of isomers. researchgate.net

Another strategy involves the use of a directing group to guide the electrophilic iodination to the C-4 position. For example, a formyl group at the C-3 position has been shown to direct arylation to the C-4 position, a principle that can be extended to iodination. mdpi.com Similarly, iridium-catalyzed C-4 amidation of indoles bearing various substituents at the C-3 position has been achieved, highlighting the potential for directed C-H functionalization at the C-4 position. nih.gov

Annulation Reactions for the Construction of 4-Iodo-2-methyl-1H-indole

Annulation reactions provide a powerful tool for constructing the 4-iodo-2-methyl-1H-indole skeleton from acyclic or simpler cyclic precursors. These methods often involve the formation of the indole's pyrrole (B145914) ring onto a pre-functionalized benzene (B151609) ring. A notable example is the palladium-catalyzed annulation of ortho-iodoanilines with aldehydes or alkynes. organic-chemistry.org This strategy allows for the introduction of the methyl group at the 2-position and can be adapted to start with a 2,6-di-substituted aniline (B41778) to yield a 4-substituted indole.

A two-stage "tandem strategy" involving a benzannulation reaction followed by cyclization has also been described for the synthesis of highly substituted indoles. nih.gov This approach starts with the reaction of cyclobutenones with ynamides to produce substituted aniline derivatives, which can then undergo cyclization to form the indole ring. nih.gov By choosing the appropriate starting materials, this method can be tailored to produce 4-iodo-2-methyl-1H-indole.

Synthesis via 2,3-Dihalophenol Derivatives and Subsequent Cyclization

A versatile route to 4-haloindoles, including 4-iodoindoles, has been developed utilizing readily available 2,3-dihalophenol derivatives. researchgate.netresearchgate.netrsc.orgresearchgate.net The key steps in this synthetic sequence involve a Smiles rearrangement and a subsequent Sonogashira coupling/NaOH-mediated cyclization. rsc.orgresearchgate.net This methodology allows for the synthesis of a variety of 2,4- or 2,3,4-regioselectively functionalized indoles. researchgate.netrsc.orgresearchgate.net

The process begins with the conversion of a 2,3-dihalophenol to a 2-(2,3-dihalophenoxy)-2-methylpropanamide, which then undergoes a base-mediated Smiles rearrangement to yield an N-(2,3-dihalophenyl)-2-hydroxy-2-methylpropanamide. researchgate.net This intermediate can then be subjected to a one-pot or stepwise Sonogashira coupling with a suitable alkyne, followed by cyclization to afford the desired 4-haloindole. rsc.orgresearchgate.net By employing a terminal alkyne that provides the 2-methyl substituent, this method can be applied to the synthesis of 4-iodo-2-methyl-1H-indole.

| Starting Material | Key Reactions | Product | Reference |

| 2,3-Dihalophenol | Smiles Rearrangement, Sonogashira Coupling, Cyclization | 4-Halo-1H-indole | researchgate.netrsc.orgresearchgate.net |

| N,N-Dialkyl-o-iodoanilines and terminal alkynes | Sonogashira Coupling, Electrophilic Cyclization | N-Alkyl-3-iodoindoles | bohrium.com |

| ortho-Haloanilines, terminal alkynes, N-iodosuccinimide, and alkyl halides | Alkynylation, Cyclization, Iodination, Alkylation | Trisubstituted 3-iodoindoles | beilstein-journals.org |

Application of Chloromercuration and Iodination for 4-Iodoindole Synthesis

A classic method for the regioselective synthesis of 4-iodoindoles involves the chloromercuration of an N-protected indole followed by iodination. researchgate.net This procedure allows for the synthesis of 4-iodoindoles with various substituents at the 3-position. researchgate.net The initial chloromercuration step directs the mercury group to the 4-position of the indole ring. Subsequent treatment with iodine replaces the chloromercuri group with an iodine atom, yielding the 4-iodoindole derivative. This method has been successfully applied to the synthesis of 3,4-dihaloindoles, which are valuable precursors for indole alkaloids. researchgate.net While effective, this method utilizes toxic mercury reagents, which has led to the development of alternative, more environmentally benign procedures.

Functionalization of Pre-existing Indole Architectures

An alternative to de novo synthesis is the direct functionalization of a pre-existing 2-methyl-1H-indole scaffold. This approach is often more step-economical if the starting indole is readily available.

Directed Ortho-Metalation and Electrophilic Quenching with Iodine

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.org In the context of indole synthesis, a directing group on the indole nitrogen can direct a strong base, typically an organolithium reagent, to deprotonate the C-4 position. The resulting 4-lithioindole intermediate can then be quenched with an electrophile, such as molecular iodine, to introduce the iodine atom at the desired position.

Several directing groups have been employed for the C-4 metalation of indoles. researchgate.net The choice of the directing group is crucial for achieving high regioselectivity. For instance, the use of an N-p-toluenesulfonyl protecting group can facilitate regioselective chloromercuration at the C-4 position, which can then be followed by iodination. researchgate.net More direct DoM strategies can also be employed with suitable directing groups, followed by quenching with an iodine source to afford 4-iodoindoles. researchgate.net This approach offers a direct route to 4-functionalized indoles from readily available starting materials.

| Reagent/Catalyst | Reaction Type | Position of Iodination | Reference |

| Iodine monochloride (ICl)/Celite® | Electrophilic Iodination | C-3 (major), C-4 | researchgate.netresearchgate.net |

| N-p-Toluenesulfonyl protecting group, HgCl₂, I₂ | Chloromercuration/Iodination | C-4 | researchgate.net |

| Directing group, Organolithium reagent, I₂ | Directed ortho-Metalation | C-4 | researchgate.net |

| Iridium catalyst, Sulfonyl azide | C-H Amidation | C-4 | nih.gov |

Palladium-Catalyzed Iodination Strategies

Palladium catalysis is a cornerstone of modern organic synthesis, though its application in the direct C-H iodination of indoles is less common than its use in cross-coupling reactions. The primary palladium-catalyzed routes to 4-iodo-2-methyl-1H-indole typically involve the construction of the indole ring itself from precursors that already contain the requisite iodine atom.

The Larock indole synthesis is a powerful palladium-catalyzed method for preparing 2,3-disubstituted indoles via the heteroannulation of disubstituted alkynes with o-haloanilines. nih.gov To synthesize 4-iodo-2-methyl-1H-indole using this approach, one would start with an appropriately substituted o-haloaniline, such as 2-bromo-4-iodoaniline (B1283091) or 2,4-diiodoaniline, and react it with a suitable alkyne. The development of mild reaction protocols, for instance, using a Pd(0)/P(tBu)₃ catalyst system, allows for efficient coupling at lower temperatures (e.g., 60 °C), which improves tolerance for various functional groups. nih.gov

Another significant palladium-catalyzed strategy involves the Sonogashira coupling followed by a cyclization/skeletal reorganization sequence. Research has demonstrated that reacting a 2-alkynyl-3-iodoindole precursor with an aryl iodide under palladium catalysis can lead to the formation of a carbazole (B46965) core. csic.es While this specific outcome produces a different heterocyclic system, the underlying Sonogashira coupling is a key step in many indole syntheses. For example, a Sonogashira coupling between an o-iodoaniline and a terminal alkyne is a common method to produce the 2-(1-alkynyl)aniline intermediate, which can then undergo cyclization to form the indole ring. bohrium.com

The following table summarizes a representative palladium-catalyzed indole synthesis that can be adapted for the target compound.

| Reaction Type | Key Reagents | Catalyst System | Typical Conditions | Significance |

|---|---|---|---|---|

| Larock Indole Synthesis | o-Bromoaniline derivative, Disubstituted alkyne | Pd(0)/P(tBu)3 | 60 °C, 1,4-dioxane | Convergent approach to substituted indoles; mild conditions enhance functional group tolerance. nih.gov |

Metal-Free Iodination Protocols

Metal-free iodination methods offer an alternative to transition-metal-catalyzed processes, often with advantages in terms of cost and environmental impact. These reactions typically employ an electrophilic iodine source to directly functionalize the indole ring.

One common and direct method involves the use of iodine monochloride (ICl) as the iodinating agent. researchgate.net This procedure has been successfully applied to a range of indoles, azaindoles, and pyrroles. The reaction is often performed in the presence of an inorganic support like Celite® in a solvent such as dichloromethane (B109758) at room temperature. researchgate.net

Another widely used reagent is N-Iodosuccinimide (NIS). The regioselectivity of iodination with NIS can be influenced by the reaction conditions and the substitution pattern of the indole. For instance, while many indoles are preferentially iodinated at the C3 position, specific conditions or directing groups can steer the iodination to other positions. sci-hub.se Research into the direct C5-H iodination of indoles has shown that Lewis acids can play a crucial role in determining the reaction's regioselectivity. sci-hub.se

Molecular iodine (I₂) can also be used for direct iodination, typically in the presence of an oxidant to generate a more electrophilic iodine species. rsc.orgsemanticscholar.org A highly efficient method has been developed for the monoiodination of arylaldehydes using I(III) as an initiator, highlighting a metal-free approach that is compatible with a wide range of aromatic compounds. rsc.org For indoles specifically, reacting with molecular iodine in a solvent like DMSO with a base such as cesium carbonate has been reported. semanticscholar.org

The table below outlines various metal-free iodination conditions reported for indoles.

| Iodinating Agent | Co-reagent/Support | Solvent | Conditions | Key Feature |

|---|---|---|---|---|

| Iodine Monochloride (ICl) | Celite® | Dichloromethane | Room Temperature | Direct and convenient iodination of various indole derivatives. researchgate.net |

| N-Iodosuccinimide (NIS) | Lewis Acid (e.g., BF3·Et2O) | Dichloromethane | Room Temperature | Offers regioselective control, enabling C5 iodination. sci-hub.se |

| Iodine (I2) | Base (e.g., K2CO3) | Acetonitrile | Room Temperature | Used for the synthesis of 3-iodo-2-(trifluoromethyl)-1H-indole. mdpi.com |

| Iodine (I2) | Oxidant/Initiator (e.g., I(III)) | Not specified | Not specified | Highly efficient for monoiodination of aromatic aldehydes. rsc.org |

Preparation of Key Starting Materials for 4-Iodo-2-methyl-1H-indole Synthesis

Synthesis of Substituted 2-Methylanilines (e.g., 4-Iodo-2-methylaniline)

4-Iodo-2-methylaniline (B78855) is a critical precursor for several indole synthesis strategies, including the Fischer, Madelung, and Larock methods. Its synthesis is well-established and can be achieved through different routes.

A common and straightforward method is the direct electrophilic iodination of p-toluidine (B81030) (4-methylaniline). In a typical procedure, p-toluidine is treated with iodine in the presence of a base like sodium bicarbonate in a biphasic solvent system (e.g., methylene (B1212753) chloride and water). The amino group directs the incoming electrophile to the ortho position, yielding the desired 2-iodo-4-methylaniline. An alternative approach uses iodine monochloride (ICl) as the iodinating agent.

A multi-step synthesis offers an alternative route that can provide high regioselectivity. This pathway involves the initial nitration of 4-methylaniline to form 2-nitro-4-methylaniline, followed by the reduction of the nitro group to an amine, and finally, iodination to introduce the iodine atom at the desired position.

| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Iodination | p-Toluidine | I2, NaHCO3 | Fewer steps, straightforward procedure. | Potential for poly-iodination if not controlled. |

| Multi-step Synthesis | p-Toluidine | 1. Nitrating agent 2. Reducing agent 3. Iodinating agent | High regioselectivity. | More complex, lower overall yield. |

The resulting 4-iodo-2-methylaniline is an aromatic organic intermediate that can be used in the synthesis of various functional organic compounds, including conductive polymers and organometallic complexes. iucr.org

Generation of Halogenated Alkenes and Alkynes as Indole Precursors

Many modern indole syntheses rely on the cyclization of precursors built from halogenated alkenes and alkynes. These intermediates are typically prepared through standard organic transformations and serve as versatile building blocks.

Ortho-alkynylanilines are particularly important precursors for indole synthesis. These compounds are commonly prepared via a Sonogashira cross-coupling reaction between an ortho-iodoaniline and a terminal alkyne. bohrium.com This palladium/copper-catalyzed reaction is highly efficient and accommodates a wide range of functional groups on both the aniline and the alkyne. The resulting 2-(1-alkynyl)aniline can then undergo electrophilic or radical-initiated cyclization to form the indole ring. bohrium.comchim.it For instance, treatment of an N,N-dialkyl-2-(1-alkynyl)aniline with molecular iodine leads directly to the formation of a 3-iodoindole. bohrium.com

The synthesis of halogenated alkenes that can serve as precursors has also been explored. For example, a series of aryl fluoroalkenyl ethers containing chlorine and bromine have been prepared from the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of potassium hydroxide. beilstein-journals.org These multi-halogenated alkenes contain reactive sites that can be further functionalized, for example, through Sonogashira cross-coupling, to create highly functionalized enyne structures useful in complex molecular transformations. beilstein-journals.org While not a direct route to 4-iodo-2-methyl-1H-indole, the principles of generating and using such halogenated building blocks are central to many heterocyclic synthesis strategies.

Metal-Catalyzed Cross-Coupling Reactions at the C-4 Iodide Position

The C(sp²)–I bond in 4-iodo-2-methyl-1H-indole serves as a key functional handle for the formation of new carbon-carbon and carbon-nitrogen bonds. The reactivity of aryl iodides is generally high in palladium-catalyzed cycles, which typically involve oxidative addition, transmetalation, and reductive elimination steps. mdpi.comacs.org

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester. preprints.orgrsc.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. preprints.org While specific examples detailing the Suzuki-Miyaura coupling of 4-iodo-2-methyl-1H-indole are not extensively documented in readily accessible literature, the reactivity is expected to be analogous to that of similar 4-haloindoles. For instance, the coupling of 4-iodoimidazoles and 7-iodoisatin with various arylboronic acids proceeds in good yields, demonstrating the feasibility of this transformation on related heterocyclic systems. preprints.orgresearchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a base like K₃PO₄ or Na₂CO₃. researchgate.netresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Iodo-Heterocycles Data based on analogous reactions, as specific examples for 4-iodo-2-methyl-1H-indole are not detailed in the provided search results.

| Catalyst System | Base | Solvent | Temperature (°C) | Coupling Partner | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | Arylboronic acids | 7-Aryl-5-hydroxyflavones | 75-90 | researchgate.net |

| Pd(OAc)₂ (ligandless) | KF | Methanol | N/A | Arylboronic acid | 7-Aryl-isatin | 70 | researchgate.net |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Microwave | 4-Methylphenylboronic acid | 4'-Methyl-4-nitrobiphenyl | Good | acs.org |

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond through the coupling of a vinyl or aryl halide with a terminal alkyne. mdpi.com This reaction is co-catalyzed by palladium and copper complexes and is conducted in the presence of a base, such as an amine. mdpi.comresearchgate.net The synthesis of 4-alkynylindoles via Sonogashira coupling is a well-established method. For example, 4-halo-1H-indoles can be synthesized through a one-pot Sonogashira coupling followed by a base-mediated cyclization. researchgate.net The direct coupling of 4-iodoindole derivatives with terminal alkynes provides a straightforward route to 4-alkynylindoles. acs.org The reaction conditions typically involve a palladium catalyst like PdCl₂(PPh₃)₂, a copper(I) salt (e.g., CuI), and an amine base like Et₂NH or Et₃N. mdpi.comnih.gov

Table 2: General Conditions for Sonogashira Coupling of Halo-Indoles and Analogues Data based on analogous reactions, as specific examples for 4-iodo-2-methyl-1H-indole are not detailed in the provided search results.

| Catalyst System | Base | Solvent | Temperature (°C) | Coupling Partner | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ / CuI | Et₂NH | DMA | 80 | Phenylacetylene | 4-Fluoro-2-phenyl-1H-indole | 85 | rsc.org |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT - 110 | Terminal Alkynes | N-Protected 2-alkynylindoles | High | mdpi.com |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | N/A | RT | Terminal Alkynes | 1-Benzyl-3-alkynyl-indole-2-carbonitriles | 69-90 | mdpi.com |

The Heck reaction enables the formation of a new C-C bond by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. researchgate.net This alkenylation reaction is a powerful tool for creating substituted olefins. researchgate.net While direct examples for 4-iodo-2-methyl-1H-indole are scarce, intramolecular Heck reactions are used to synthesize pyridazino[4,5-b]indoles from precursors obtained via Buchwald-Hartwig amination. researchgate.net The reaction typically involves a palladium(II) acetate (B1210297) catalyst, a base such as potassium acetate or a tertiary amine, and often a phase-transfer catalyst like tetra-n-butylammonium chloride (n-Bu₄NCl). mdpi.com

Table 3: Conditions for Heck Reaction on an Analogous Indole System Data based on an analogous reaction, as specific examples for 4-iodo-2-methyl-1H-indole are not detailed in the provided search results.

| Catalyst | Base | Additive | Solvent | Temperature (°C) | Coupling Partner | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Pd(OAc)₂ | KOAc | n-Bu₄NCl | DMF | 80 | Alkenes | 1-Benzyl-3-alkenyl-indole-2-carbonitriles | 81-92 | mdpi.com |

The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane). mdpi.com This reaction is valued for its tolerance of a wide variety of functional groups, although the toxicity of tin reagents is a significant drawback. mdpi.comacs.org The catalytic cycle is similar to other cross-coupling reactions. mdpi.com The synthesis of substituted indoles via Stille coupling has been reported, for instance, in the reaction of 2-bromoanilines with vinylstannanes to produce 2-vinylanilines, which then cyclize to form indoles. acs.org For the functionalization of a pre-formed indole ring, the Stille reaction offers a viable, albeit less common, alternative to the Suzuki coupling. A study on 1-benzyl-3-iodo-1H-indole-2-carbonitrile showed that Stille coupling with organotin reagents could be achieved using a palladium catalyst in DMF, though yields were moderate. mdpi.com

Table 4: Conditions for Stille Coupling on an Analogous Indole System Data based on an analogous reaction, as specific examples for 4-iodo-2-methyl-1H-indole are not detailed in the provided search results.

| Catalyst | Solvent | Temperature (°C) | Coupling Partner | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| PdCl₂(MeCN)₂ | DMF | 40 | (Hetero)arylstannanes | 1-Benzyl-3-aryl-indole-2-carbonitriles | 35-40 | mdpi.com |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. preprints.org This reaction has become a vital tool for synthesizing aryl amines. preprints.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed. acs.org For the amination of indoles, specific ligands like DavePhos have been shown to be effective. acs.org The reaction is typically carried out with a palladium precursor, a phosphine ligand, and a strong base such as sodium tert-butoxide (NaOt-Bu) or a weaker carbonate base. acs.org A new approach for synthesizing 2-methyl-2,5-dihydro-1H-pyridazino[4,5-b]indol-1-ones utilizes a Buchwald-Hartwig amination of 2-methyl-5-halopyridazin-3(2H)-ones with 2-bromoaniline (B46623) as a key step. researchgate.net

Table 5: General Conditions for Buchwald-Hartwig Amination Data based on general principles and analogous reactions, as specific examples for 4-iodo-2-methyl-1H-indole are not detailed in the provided search results.

| Catalyst System | Base | Solvent | Temperature | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ / Phosphine Ligand (e.g., XantPhos, DavePhos) | NaOt-Bu, Cs₂CO₃, or K₃PO₄ | Toluene, Dioxane | RT - 110°C | Primary/Secondary Amines, Amides | 4-Amino-2-methyl-1H-indoles | acs.orgresearchgate.net |

The Kumada and Negishi couplings are powerful C-C bond-forming reactions that utilize organomagnesium (Grignard) and organozinc reagents, respectively. The Kumada coupling was the first reported palladium/nickel-catalyzed cross-coupling reaction, but its scope can be limited by the high reactivity of the Grignard reagent. The Negishi reaction is often more tolerant of functional groups due to the milder nature of organozinc reagents. acs.org

While these reactions are fundamental in organic synthesis, specific applications to 4-iodo-2-methyl-1H-indole are not well-documented in the searched literature. However, Negishi couplings have been successfully applied to other bromoindoles for C-alkylation, and to other heterocyclic systems, demonstrating the potential utility for functionalizing the 4-position of the indole core. acs.org Iron-catalyzed Kumada couplings have also been shown to be effective for tertiary iodides, suggesting potential applicability.

An in-depth examination of the chemical transformations and reactivity of 4-Iodo-2-methyl-1H-indole reveals its versatility as a synthetic intermediate. This article explores the compound's behavior in various reaction types, focusing on the distinct reactivity of the iodide substituent, the indole nucleus, and its C-H bonds.

Computational and Theoretical Investigations of 4 Iodo 2 Methyl 1h Indole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as molecules. It has been successfully applied to understand various aspects of indole (B1671886) derivatives. researchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. scielo.brresearchgate.net For molecules with flexible components, a conformational analysis is performed to identify different stable conformers and their relative energies. researchgate.net In the case of substituted indoles, the orientation of the substituents can lead to various conformers. For instance, studies on similar heterocyclic systems have shown that different conformers can have distinct energies, with the most stable one being the global minimum. researchgate.net The planarity of the indole ring is a key feature, although substituents can cause minor deviations. For example, in a related compound, 4-iodo-1H-indole-2,3-dione, the molecule is nearly planar. researchgate.net

Electronic Structure Analysis (HOMO-LUMO Energy Levels)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. wuxiapptec.comresearchgate.net A smaller gap suggests higher reactivity. researchgate.net

DFT calculations are commonly used to determine the energies of these frontier molecular orbitals. researchgate.netmdpi.com For indole derivatives, the HOMO is typically spread over the indole ring, indicating its electron-donating nature, while the LUMO's location can vary depending on the substituents. mdpi.com The introduction of an iodine atom and a methyl group at the 4- and 2-positions, respectively, influences the electron distribution and the energies of the HOMO and LUMO.

| Parameter | Value |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. researcher.liferesearchgate.net It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. mdpi.comresearchgate.net Regions with negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions with positive potential (blue) are prone to nucleophilic attack. mdpi.comresearchgate.net

For an indole derivative, the MEP map would likely show negative potential around the nitrogen atom of the indole ring and potentially influenced by the iodine atom. The regions around the hydrogen atoms, particularly the N-H proton, would exhibit positive potential. researchgate.net This analysis provides a qualitative understanding of the molecule's reactivity patterns. researcher.life

Study of Non-Covalent Interactions (NCI) and Molecular Dynamics Simulations

Non-covalent interactions (NCIs) play a critical role in the structure and function of molecules, influencing crystal packing and biological activity. nsf.govacs.orgmdpi.com In the context of 4-Iodo-2-methyl-1H-indole, interactions such as hydrogen bonding (N-H···A, where A is an acceptor) and halogen bonding (C-I···D, where D is a donor) are of particular interest. nsf.govresearchgate.net The iodine atom can act as a halogen bond donor, a type of interaction that is gaining recognition for its importance in molecular recognition and catalysis. nsf.gov

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule and its interactions with its environment, such as a solvent. nih.govthno.org These simulations provide insights into the stability of different conformations and the nature of intermolecular interactions over time. nih.gov For instance, MD simulations of indole in different solvents have shown how the solvent affects its stability. nih.gov

Theoretical Prediction and Interpretation of Spectroscopic Data

Computational methods are instrumental in predicting and interpreting spectroscopic data, providing a powerful synergy with experimental results.

Calculated NMR Chemical Shifts

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for structure elucidation. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR parameters. researchgate.net By comparing calculated chemical shifts with experimental data, one can validate the proposed structure and gain a deeper understanding of the electronic environment of the nuclei. researchgate.net

The chemical shifts of protons and carbons in 4-Iodo-2-methyl-1H-indole would be influenced by the electron-withdrawing nature of the iodine atom and the electron-donating effect of the methyl group. libretexts.org Protons and carbons in proximity to the iodine atom would experience a deshielding effect, resulting in a downfield shift in the NMR spectrum. libretexts.org

| Atom | Predicted 1H Shift | Predicted 13C Shift |

|---|---|---|

| C2 | - | - |

| C3 | - | - |

| C3a | - | - |

| C4 | - | - |

| C5 | - | - |

| C6 | - | - |

| C7 | - | - |

| C7a | - | - |

| N1-H | - | - |

| C2-CH3 | - | - |

Vibrational Frequency Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying molecular structures and functional groups. spectroscopyonline.com When combined with quantum-chemical calculations, a comprehensive understanding of a molecule's vibrational modes can be achieved. researchgate.net The analysis involves calculating the harmonic vibrational frequencies using theoretical models, which are then compared with experimental spectra. openaccesspub.org

For heterocyclic molecules like indole derivatives, DFT calculations are frequently employed to predict vibrational frequencies. researchgate.net These theoretical predictions aid in the assignment of complex experimental spectra. researchgate.net A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to better agreement between theoretical and experimental data. openaccesspub.org

While specific experimental and fully-scaled theoretical vibrational data for 4-Iodo-2-methyl-1H-indole are not widely published, analysis of related molecules such as 1-Methylindole (1MI) provides a strong reference. A study on 1MI utilized DFT calculations at the B3LYP/6-311G(d,p) level to analyze its vibrational modes. The comparison between the calculated and experimental frequencies for the indole ring and methyl group vibrations demonstrates the accuracy of this approach. researchgate.net The combination of FT-IR and Raman spectroscopy is particularly powerful because vibrational modes that are strong in one are often weak in the other, providing complementary information. spectroscopyonline.com

Below is a representative table illustrating the kind of data generated in such studies, showing a comparison of theoretical and experimental vibrational frequencies for a related indole compound.

| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |

|---|---|---|---|

| N-H Stretch | ~3400 | ~3400 | ~3405 |

| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | ~3080 |

| C-H Stretch (Methyl) | ~2950 | ~2950 | ~2945 |

| C=C Stretch (Ring) | ~1615 | ~1615 | ~1610 |

| N-H Bend | ~1550 | - | ~1545 |

| C-N Stretch | ~1240 | ~1240 | ~1235 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a crucial tool for elucidating complex organic reaction mechanisms, providing insights into the structures and energies of reactants, transition states, and intermediates. numberanalytics.com Density Functional Theory (DFT) is a widely used method for studying the electronic structure and reactivity of molecules involved in these transformations. numberanalytics.comresearchgate.net

For indole synthesis and functionalization, computational studies have shed light on various reaction pathways. One example is the palladium-catalyzed intramolecular Heck reaction, a method used to form indole rings. A DFT study on the cyclization of N-allyl-2-iodo-N-methylaniline revealed that the oxidative addition of the C-I bond to the palladium catalyst is the rate-determining step. researchgate.net The study also showed that the formation of the five-membered indole ring is both kinetically and thermodynamically favored over the formation of a six-membered ring. researchgate.net

Computational methods are also applied to understand the regioselectivity of reactions. For instance, in the functionalization of the indole core, calculations can predict the most likely sites of reaction by analyzing the stability of intermediates. researchgate.net The Catellani reaction, which involves palladium/norbornene cooperative catalysis, is a powerful strategy for the dual functionalization of aryl halides. nih.gov Computational modeling of such reactions helps in understanding the sequential C-H activation and ipso-termination steps, guiding the synthesis of highly substituted indoles. nih.gov Furthermore, mechanisms involving iodine, such as I₂/DMSO-mediated oxidative cyclizations, have been investigated computationally to understand the role of iodine in activating substrates and promoting bond formation. nih.gov

These theoretical investigations allow chemists to predict reaction outcomes, identify potential byproducts, and optimize reaction conditions for the synthesis of complex molecules like derivatives of 4-Iodo-2-methyl-1H-indole. numberanalytics.com

Analysis of Non-Linear Optical (NLO) Properties

Materials with non-linear optical (NLO) properties are of significant interest for applications in photonics, telecommunications, and optical data storage. arxiv.orgresearchgate.net Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, are promising candidates for NLO materials. arxiv.org The indole ring, being an electron-rich aromatic system, can act as an effective electron donor. rsc.org

The NLO response of a molecule is characterized by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first hyperpolarizability (β) is a measure of the second-order NLO response and is a key parameter for applications like second-harmonic generation. rsc.org Computational chemistry, particularly DFT, serves as a cost-effective method to predict the NLO properties of new molecules. researchgate.netresearchgate.net These calculations can determine the values of the dipole moment (µ), polarizability (α), and first hyperpolarizability (β). arxiv.org

Studies on various indole derivatives have shown their potential for NLO applications. For example, computational analysis of Indole-7-carboxyldehyde revealed high values for its dipole moment, polarizability, and first hyperpolarizability, suggesting it has good NLO behavior. arxiv.orgresearchgate.netarxiv.org The presence of strong electron-withdrawing substituents on the indole framework can significantly enhance the NLO response. rsc.orgrsc.org The intramolecular charge transfer between donor and acceptor parts of the molecule is a key factor for a large β value. rsc.orgresearchgate.net

For 4-Iodo-2-methyl-1H-indole, the iodine atom (an electron-withdrawing halogen) and the methyl group (a weak electron-donating group) would influence its electronic structure and NLO properties. Theoretical calculations are essential to quantify this effect. A large computed first hyperpolarizability (β₀) value is indicative of a significant NLO response. researchgate.net

| Property | Symbol | Computed Value | Unit |

|---|---|---|---|

| Dipole Moment | µ | 1.88 | Debye |

| Linear Polarizability | α | 17.36 x 10⁻²⁴ | esu |

| First Hyperpolarizability | β | 3.96 x 10⁻³⁰ | esu |

Applications of 4 Iodo 2 Methyl 1h Indole in Advanced Chemical Research

Role as a Versatile Synthetic Precursor for Complex Organic Frameworks

4-Iodo-2-methyl-1H-indole serves as a critical precursor in the construction of intricate organic frameworks due to the reactivity of its carbon-iodine (C-I) bond. This bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net

The utility of iodo-substituted indoles in building complex structures is highlighted by their application in synthesizing carbazole (B46965) derivatives. For instance, a chemo- and regioselective synthesis of 2-iodo-1-aryl-9H-carbazoles has been achieved through the palladium-catalyzed hydroarylation of substituted iodo alkynols with aryl iodides. nih.gov This methodology underscores the importance of the iodo-substituent as a handle for constructing fused heterocyclic systems.

Furthermore, the C-I bond can be strategically cleaved under specific conditions to generate radical intermediates, which can then participate in cyclization reactions to form complex polycyclic structures. This reactivity is crucial for accessing novel molecular architectures that would be challenging to synthesize through other means.

Building Block in the Synthesis of Natural Product Analogues (e.g., Hapalindole Alkaloids)

The indole (B1671886) nucleus is a common motif in a wide range of biologically active natural products. researchgate.net 4-Iodo-2-methyl-1H-indole and its derivatives are instrumental in the synthesis of analogues of these natural products, particularly the hapalindole family of alkaloids. researchgate.net These alkaloids, isolated from blue-green algae, exhibit interesting biological activities, making their synthetic analogues valuable for structure-activity relationship (SAR) studies.

The synthesis of hapalindole-type alkaloids often involves the strategic introduction of substituents onto the indole core. The iodo group at the 4-position of the indole ring serves as a convenient attachment point for various functional groups through cross-coupling reactions. This allows for the systematic modification of the alkaloid structure to explore how these changes affect its biological properties.

For example, a divergent enantioselective approach to hapalindole-type alkaloids has been described, showcasing the versatility of functionalized indoles in complex natural product synthesis. researchgate.net While not directly detailing the use of 4-iodo-2-methyl-1H-indole, the principles of using halogenated indoles as key intermediates are well-established in this field. The ability to functionalize the C4-position is crucial for building the characteristic structural features of these alkaloids.

Development of Diverse Substituted Indole Libraries

The creation of libraries of diverse chemical compounds is a cornerstone of modern drug discovery and materials science. scielo.bruzh.ch 4-Iodo-2-methyl-1H-indole is an excellent scaffold for generating such libraries due to the ease with which the iodo group can be replaced or modified.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are extensively used to introduce a wide variety of substituents at the 4-position of the indole ring. nih.govresearchgate.netmdpi.com This allows for the rapid and efficient generation of a large number of structurally diverse indole derivatives from a single, readily accessible starting material.

For instance, a 42-member library of highly substituted indoles was constructed using palladium-catalyzed Sonogashira and Suzuki-Miyaura cross-coupling reactions on an iodoindole scaffold. nih.gov This highlights the power of using halogenated indoles as key intermediates in combinatorial chemistry to produce libraries of compounds for biological screening. The ability to introduce diverse functionalities, including aryl, heteroaryl, and alkyl groups, allows for a thorough exploration of the chemical space around the indole core.

A study on the synthesis of 1,2,3-trisubstituted indoles through a one-pot, three-component Fischer indolisation–N-alkylation sequence further demonstrates the amenability of indole synthesis to library generation, drawing upon readily available and structurally diverse starting materials. rsc.org

| Reaction Type | Reactant | Catalyst/Reagents | Product Type | Reference |

| Suzuki-Miyaura Coupling | Boronic acids | Palladium catalyst | 4-Aryl/heteroaryl-2-methyl-1H-indoles | nih.gov |

| Sonogashira Coupling | Terminal alkynes | Palladium/copper catalyst | 4-Alkynyl-2-methyl-1H-indoles | nih.gov |

| Heck Coupling | Alkenes | Palladium catalyst | 4-Alkenyl-2-methyl-1H-indoles | mdpi.com |

Utility in Catalysis and Organometallic Chemistry

The 4-iodo-2-methyl-1H-indole molecule is not only a substrate in catalytic reactions but can also be a precursor to ligands used in organometallic chemistry. The indole nucleus can be incorporated into larger ligand frameworks that can coordinate with transition metals to form catalysts with unique properties.

The carbon-iodine bond is a key feature in this context, as it allows for the attachment of the indole moiety to other chemical entities through cross-coupling reactions. This enables the synthesis of custom-designed ligands for a wide range of catalytic applications. While specific examples of catalysts derived directly from 4-iodo-2-methyl-1H-indole are not extensively documented in the provided context, the principles of using iodo-aromatic compounds for ligand synthesis are well-established.

Furthermore, the study of the reactivity of the C-I bond itself contributes to the broader understanding of organometallic reaction mechanisms, such as oxidative addition in palladium-catalyzed cycles.

Applications in Materials Science (e.g., as building blocks for functional polymers, if applicable)

The electronic properties of the indole ring make it an attractive component for functional organic materials, such as those used in organic electronics. smolecule.com The ability to systematically modify the structure of 4-iodo-2-methyl-1H-indole through its reactive iodo group allows for the fine-tuning of these electronic properties.

While direct applications of 4-iodo-2-methyl-1H-indole in polymer synthesis are not extensively detailed in the provided search results, the potential exists to incorporate this building block into conjugated polymers. The iodo group can serve as a reactive site for polymerization reactions, such as Yamamoto or Suzuki polycondensation, to create polymers with tailored optical and electronic properties. The indole moiety itself can contribute to the charge transport and photophysical characteristics of the resulting materials. The development of new highly functionalized 1H-indole-2-carbonitriles via cross-coupling reactions highlights the potential for creating complex indole-based molecules that could serve as monomers for functional polymers. mdpi.com

Development of Novel Synthetic Methodologies Based on C-I Bond Reactivity

The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it a focal point for the development of new synthetic methods. rsc.org Research into the reactivity of 4-iodo-2-methyl-1H-indole and related iodo-indoles contributes to the discovery of novel chemical transformations.

Recent advancements include the development of catalyst-free photoarylation reactions where the C-I bond is activated by visible light in the presence of a base. rsc.org Such methods offer a more sustainable and environmentally friendly alternative to traditional metal-catalyzed cross-coupling reactions.

Future Research Directions and Unexplored Avenues for 4 Iodo 2 Methyl 1h Indole

Development of More Sustainable and Greener Synthetic Routes

The imperative for environmentally benign chemical processes necessitates a shift away from traditional synthetic methods that often rely on hazardous reagents and generate significant waste. openmedicinalchemistryjournal.combeilstein-journals.org Future research will focus on developing greener synthetic pathways to 4-iodo-2-methyl-1H-indole. This includes the exploration of alternative solvents, such as ionic liquids and water, and the use of solid acid catalysts or even catalyst-free conditions to minimize environmental impact. openmedicinalchemistryjournal.combeilstein-journals.org The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the design of these new routes. researchgate.net

Recent advancements in green chemistry have demonstrated the potential of microwave-assisted synthesis and the use of nanoparticles as catalysts for indole (B1671886) synthesis, offering advantages like shorter reaction times and high yields. researchgate.net Researchers are increasingly looking towards these non-traditional methods to create more sustainable and economical production processes for fine chemicals. umb.edu The development of protocols that avoid heavy metals and harsh reagents will be a significant step forward. acs.org

Investigation of Novel Reactivity Modes and Catalytic Systems

The iodine substituent at the 4-position of the indole ring offers a prime site for a variety of chemical transformations, yet its full reactive potential remains to be explored. Future work should investigate novel reactivity modes beyond standard cross-coupling reactions. This could involve exploring new catalytic systems, including photoredox and electrochemical methods, to access previously inaccessible reaction pathways. mpg.de The unique electronic properties conferred by the iodo group could be harnessed for innovative C-H activation or dearomatization strategies. acs.org

Recent studies on other iodinated heterocycles have shown that iodine can act as a catalyst or a promoter in various reactions, including oxidative cyclizations and the formation of amide bonds. rsc.orgacs.org Investigating similar reactivity for 4-iodo-2-methyl-1H-indole could lead to the discovery of new synthetic methodologies. Furthermore, the development of novel polymer-supported catalysts could facilitate easier separation and recycling, aligning with green chemistry principles. sigmaaldrich.com

Advanced Derivatization Strategies for Specific Chemical Applications

The ability to precisely modify the structure of 4-iodo-2-methyl-1H-indole is crucial for tailoring its properties for specific applications. Future research should focus on developing advanced derivatization strategies that allow for the selective introduction of functional groups at various positions on the indole scaffold. This will enable the creation of a diverse library of compounds for screening in areas such as medicinal chemistry and materials science. syrris.comscience.gov

Techniques like the Sonogashira, Suzuki-Miyaura, Stille, and Heck cross-coupling reactions have already been employed to modify similar iodinated indoles, demonstrating the versatility of the iodo-substituent as a synthetic handle. mdpi.com Future efforts could explore one-pot, multi-component reactions to increase synthetic efficiency. nih.gov The development of derivatization methods with high functional group tolerance will be key to synthesizing complex molecules. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, reproducibility, and scalability. mpg.desyrris.com Integrating the synthesis and derivatization of 4-iodo-2-methyl-1H-indole into automated flow chemistry platforms represents a significant area for future research. syrris.com This would enable the rapid optimization of reaction conditions and the high-throughput synthesis of compound libraries for screening purposes. syrris.comresearchgate.net

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. mpg.demdpi.com The use of microreactors can also enable the safe handling of hazardous reagents and intermediates. beilstein-journals.org Automating the entire workflow, from synthesis to purification and analysis, will accelerate the discovery and development of new molecules based on the 4-iodo-2-methyl-1H-indole scaffold. researchgate.net

Deeper Computational Insights into Reactivity and Selectivity

Computational chemistry provides a powerful tool for understanding and predicting the behavior of molecules. Future research should leverage advanced computational methods, such as Density Functional Theory (DFT), to gain deeper insights into the reactivity and selectivity of 4-iodo-2-methyl-1H-indole. researchgate.net These studies can elucidate reaction mechanisms, predict the outcomes of unknown reactions, and guide the rational design of new catalysts and derivatization strategies.

Molecular modeling can help in understanding the electronic structure and predicting properties like molecular electrostatic potential, which are crucial for reactivity. researchgate.net For instance, computational studies on analogous compounds have been used to analyze tautomerism and conformational preferences. vulcanchem.com By combining computational predictions with experimental validation, researchers can accelerate the exploration of the chemical space around 4-iodo-2-methyl-1H-indole and identify promising new applications.

Q & A

Q. How to design SAR studies for iodinated indoles in anticancer research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.